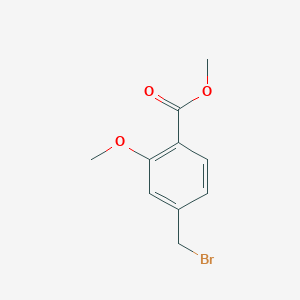![molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8](/img/structure/B1366401.png)
1-Azaspiro[4.5]decane-2,8-dione
Overview
Description
1-Azaspiro[4.5]decane-2,8-dione is a versatile chemical compound with the molecular formula C9H13NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two ketone groups. This unique structure makes it valuable in various fields of scientific research, including organic synthesis, drug development, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,8-dione can be synthesized through several methods. One common approach involves the cyclization of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific reaction conditions . Another method includes the use of dichloromethane and triethylamine, followed by the addition of ethyl chloroformate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: The compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Azaspiro[4.5]decane-2,8-dione is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Drug Development: It is used in the development of novel pharmaceuticals, particularly as a scaffold for drug design.
Material Science: The compound’s properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, these derivatives can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
1-Azaspiro[4.5]decane-2,8-dione can be compared with other similar compounds, such as:
8-Azaspiro[4.5]decane-7,9-dione: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atom and ketone groups.
2,8-Diazaspiro[4.5]decan-1-one: This derivative has two nitrogen atoms in the spirocyclic structure and exhibits potent inhibitory activity against RIPK1.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
1-azaspiro[4.5]decane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZWKYDAIYBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465012 | |
| Record name | 1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749861-03-8 | |
| Record name | 1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azaspiro[4.5]-decane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
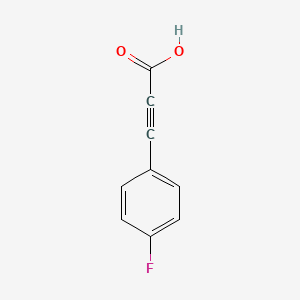
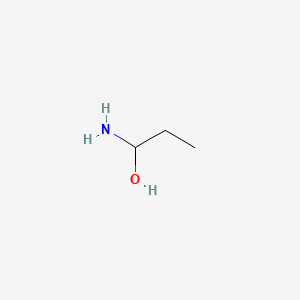
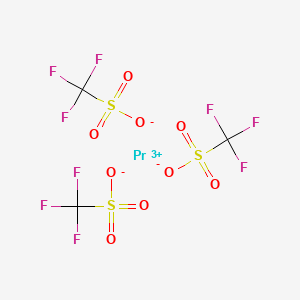
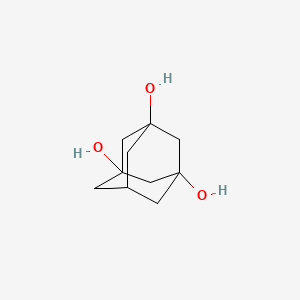

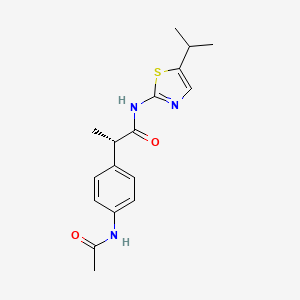
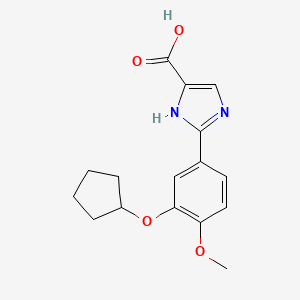
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
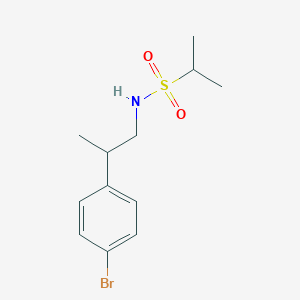
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
